100-Fold Solvolysis Rate Acceleration Over Simple Secondary Cyclopropylcarbinyl Systems
The p-nitrobenzoate derivative of spiro[cyclopropane-1,2'-indan]-1'-one (4e) undergoes solvolysis at 25 °C in 80% aqueous acetone with a rate constant k = 8.53 × 10⁻⁵ s⁻¹ [1]. This rate is approximately 100 × faster than that of a simple secondary cyclopropylphenylmethyl system under comparable conditions [1], demonstrating a profound rate enhancement conferred by the spiroindan framework.
| Evidence Dimension | Solvolysis rate constant (k) |
|---|---|
| Target Compound Data | 8.53 × 10⁻⁵ s⁻¹ (p-nitrobenzoate ester) |
| Comparator Or Baseline | Simple secondary cyclopropylphenylmethyl system (exact value not disclosed, but relative rate is 1×) |
| Quantified Difference | 100 × rate enhancement |
| Conditions | 80% aqueous acetone, 25 °C |
Why This Matters
This 100-fold rate acceleration validates the unique ability of the spiro[cyclopropane-1,2'-indan] scaffold to stabilize incipient carbocationic transition states, a property not shared by simpler or differently fused spiro systems, thereby enabling distinct reactivity profiles in synthetic sequences.
- [1] Ohkata, K.; Akiyama, M.; Wada, K.; Sakaue, S.; Toda, Y.; Hanafusa, T. Substituent effect in solvolysis of spiro[cyclopropane-1,2'-indan]-1'-yl p-nitrobenzoate. J. Org. Chem. 1984, 49, 2517–2520. View Source
